(3-Isobutylpyridin-4-yl)methanamine

Description

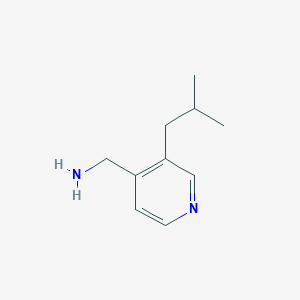

(3-Isobutylpyridin-4-yl)methanamine is a pyridine-derived methanamine compound characterized by an isobutyl group (-CH₂CH(CH₂)₂) at the 3-position of the pyridine ring and a primary amine (-CH₂NH₂) at the 4-position.

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

[3-(2-methylpropyl)pyridin-4-yl]methanamine |

InChI |

InChI=1S/C10H16N2/c1-8(2)5-10-7-12-4-3-9(10)6-11/h3-4,7-8H,5-6,11H2,1-2H3 |

InChI Key |

SFYSPOBKGGPJAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=CN=C1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isobutylpyridin-4-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the Gabriel synthesis is a well-known method for preparing primary amines, including this compound . This method involves the reaction of phthalimide with potassium hydroxide, followed by the addition of an alkyl halide and subsequent hydrolysis to yield the desired amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and other advanced techniques to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Isobutylpyridin-4-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Alkyl halides and other electrophiles are used in substitution reactions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(3-Isobutylpyridin-4-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Isobutylpyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (3-Isobutylpyridin-4-yl)methanamine with similar compounds based on molecular features and physicochemical data inferred from the evidence:

Key Observations :

- Substituent Size : The isobutyl group introduces steric bulk compared to ethyl or bromo groups, which may hinder binding to flat receptor pockets but improve interactions with hydrophobic domains .

- Amine Configuration : Primary amines (e.g., in the target compound) generally exhibit higher reactivity and hydrogen-bonding capacity than secondary or tertiary amines, impacting target affinity .

Receptor Binding and Selectivity

- (9-Ethyl-9H-carbazol-3-yl)methanamine Analogs : Demonstrated D3 dopamine receptor (D3R) selectivity (Ki = 144.7 nmol/L) over D2R, attributed to the ethyl group’s optimal size and linker length . The isobutyl analog may exhibit altered selectivity due to increased steric effects.

- Pyridin-2-ylmethanamine Derivatives : Used in MMP-13 inhibitor synthesis (e.g., compound 19 ), where the pyridine ring’s nitrogen orientation critically influenced enzyme inhibition .

Enzyme Inhibition

- CM-579: A quinoline-based methanamine derivative with a methylpiperidinyl group, acting as a dual G9a/DNMT inhibitor. The extended linker (via methanamine) improved cellular uptake compared to non-linked analogs .

Hypothesized Activity of this compound : The compound’s isobutyl group may favor interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs), while the primary amine could engage in polar interactions. However, excessive bulk might reduce binding efficiency compared to smaller analogs like (3-ethylpyridin-4-yl)methanamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.